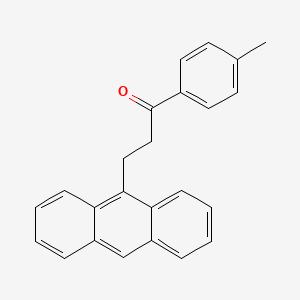
9-Anthracenepropanoic Acid Ethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of esters, including 9-Anthracenepropanoic Acid Ethyl Ester, typically involves the esterification of a carboxylic acid with an alcohol in the presence of a catalyst. For this compound, the reaction involves 9-Anthracenepropanoic Acid and ethanol, with a mineral acid catalyst such as sulfuric acid . The reaction is usually carried out under reflux conditions to drive the reaction to completion.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
9-Anthracenepropanoic Acid Ethyl Ester can undergo various chemical reactions, including:
Reduction: Esters can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Various nucleophiles under appropriate conditions.
Major Products
Hydrolysis: 9-Anthracenepropanoic Acid and ethanol.
Reduction: 9-Anthracenepropanol.
Substitution: Depends on the nucleophile used.
Aplicaciones Científicas De Investigación
9-Anthracenepropanoic Acid Ethyl Ester is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving the interaction of polycyclic aromatic hydrocarbons with biological systems.
Industry: Used in the production of materials and chemicals that require specific aromatic properties.
Mecanismo De Acción
The mechanism of action of 9-Anthracenepropanoic Acid Ethyl Ester involves its interaction with molecular targets through its ester and aromatic functionalities. The ester group can undergo hydrolysis, releasing the carboxylic acid, which can further interact with biological molecules. The aromatic anthracene moiety can participate in π-π interactions and other non-covalent interactions with proteins and nucleic acids .
Comparación Con Compuestos Similares
Similar Compounds
9-Anthracenepropanoic Acid: The parent carboxylic acid of the ester.
Anthracene: The core polycyclic aromatic hydrocarbon structure.
9-Anthracenemethanol: A related compound with a hydroxyl group instead of the ester group.
Uniqueness
9-Anthracenepropanoic Acid Ethyl Ester is unique due to its combination of the anthracene aromatic system and the ester functionality, which allows it to participate in a variety of chemical reactions and interactions. This makes it a versatile compound in research and industrial applications.
Propiedades
IUPAC Name |
3-anthracen-9-yl-1-(4-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O/c1-17-10-12-18(13-11-17)24(25)15-14-23-21-8-4-2-6-19(21)16-20-7-3-5-9-22(20)23/h2-13,16H,14-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSSIRBKTMVUKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747047 |
Source


|
| Record name | 3-(Anthracen-9-yl)-1-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109690-74-6 |
Source


|
| Record name | 3-(Anthracen-9-yl)-1-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

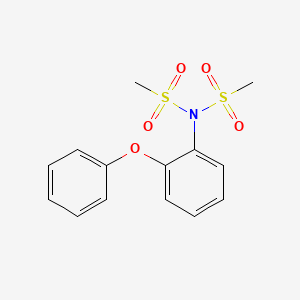
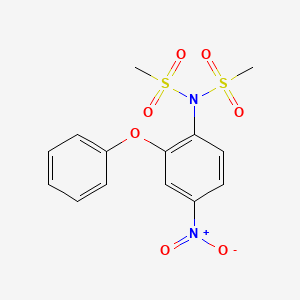
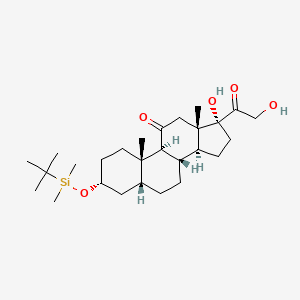
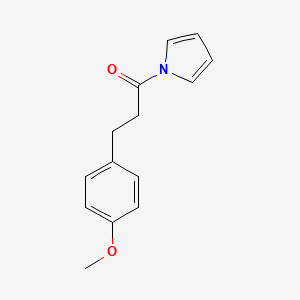
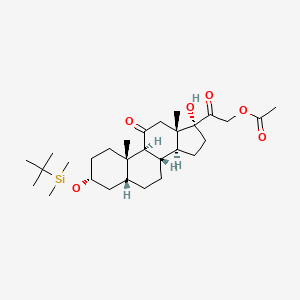
![[2-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3-[Tert-butyl(dimethyl)silyl]oxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B588430.png)
![2h-Isoxazolo[5,4-d]azonine](/img/structure/B588433.png)
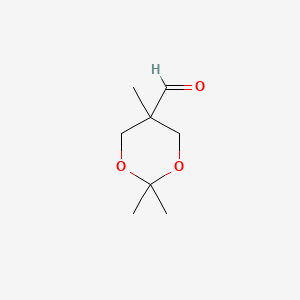
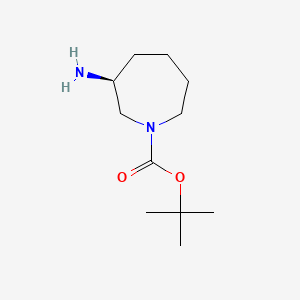
![(7R,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B588440.png)
